![molecular formula C13H12FLiN2O3 B2538570 Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197056-89-4](/img/structure/B2538570.png)
Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
This compound is a lithium salt of a carboxylate that contains a benzo[d]imidazole ring and a tetrahydropyran ring. Benzo[d]imidazole is a bicyclic heterocycle consisting of fused benzene and imidazole rings. Tetrahydropyran is a saturated six-membered ring with one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show the fused ring structure of the benzo[d]imidazole, the six-membered tetrahydropyran ring, and the carboxylate group coordinated to a lithium ion .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the acidic proton on the imidazole ring, the nucleophilic oxygen on the tetrahydropyran ring, and the electrophilic carbon on the carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications
Anticancer Research
Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate has shown potential in anticancer research due to its structural components. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation . The benzimidazole core is known for its anticancer properties, making this compound a candidate for further studies in cancer treatment.
Antiviral Applications
The presence of fluorine in the compound can increase its stability and resistance to metabolic degradation, which is beneficial for antiviral drugs . Research has indicated that fluorinated compounds can effectively inhibit viral replication. This makes Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate a promising candidate for developing new antiviral therapies.
Neuroprotective Agents
Lithium compounds are well-known for their neuroprotective effects, particularly in the treatment of bipolar disorder and other neurological conditions . The addition of the fluorinated benzimidazole structure could enhance these effects, providing a dual mechanism of action that combines neuroprotection with potential anti-inflammatory properties.
Anti-inflammatory Research
The benzimidazole moiety in the compound is associated with anti-inflammatory activity . This makes Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate a potential candidate for the development of new anti-inflammatory drugs. Its unique structure could offer advantages over existing treatments by targeting specific inflammatory pathways.
Antibacterial Applications
Fluorinated compounds have been extensively studied for their antibacterial properties . The incorporation of fluorine into the benzimidazole structure could enhance the antibacterial activity of this compound, making it a valuable candidate for developing new antibiotics, especially against resistant bacterial strains.
Material Science
Beyond medicinal chemistry, this compound could have applications in material science. The unique structural properties of fluorinated benzimidazoles can be exploited in the development of new materials with specific electronic or optical properties . This could include applications in organic electronics, photovoltaics, and other advanced materials.
Catalysis
Fluorinated compounds are often used in catalysis due to their unique electronic properties . Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate could serve as a catalyst or a catalyst precursor in various chemical reactions, potentially improving reaction efficiency and selectivity.
Pharmaceutical Development
The combination of lithium, fluorine, and benzimidazole in a single molecule offers a versatile platform for pharmaceutical development . This compound could be modified to enhance its pharmacokinetic and pharmacodynamic properties, leading to the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
Future Directions
properties
IUPAC Name |
lithium;5-fluoro-1-(oxan-4-yl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3.Li/c14-8-1-2-11-10(7-8)15-12(13(17)18)16(11)9-3-5-19-6-4-9;/h1-2,7,9H,3-6H2,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWTUWRMTRJZGW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1N2C3=C(C=C(C=C3)F)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FLiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate |
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